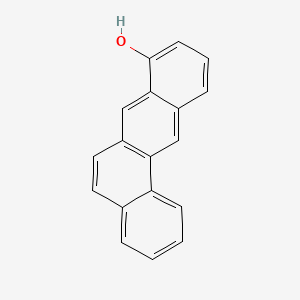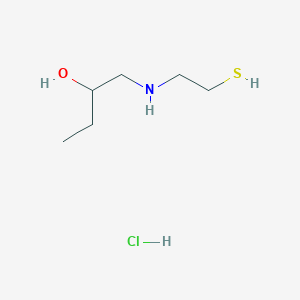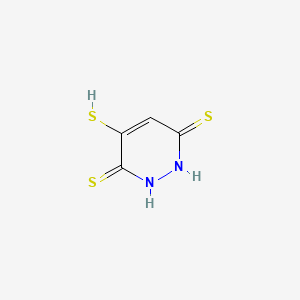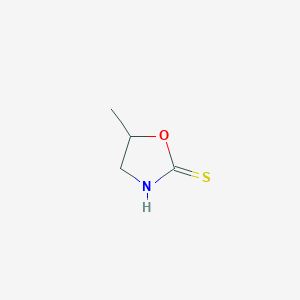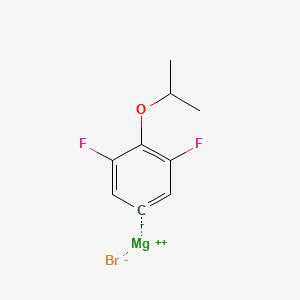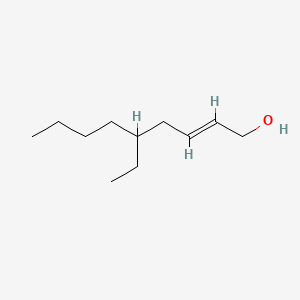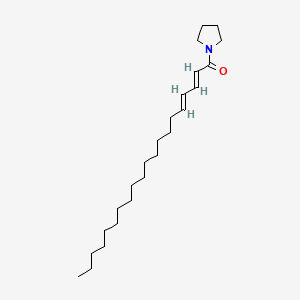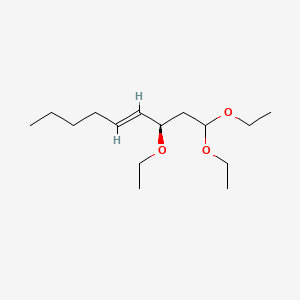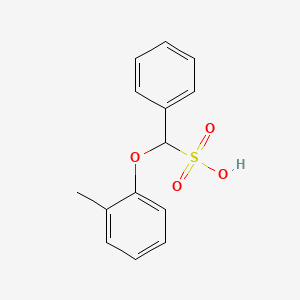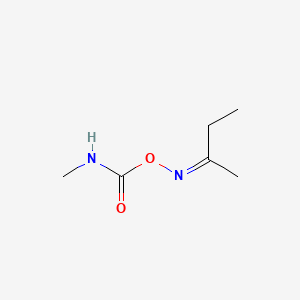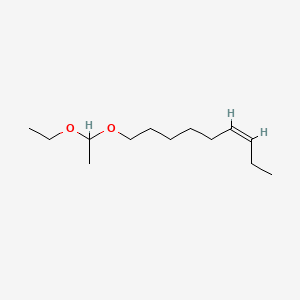
(Z)-9-(1-Ethoxyethoxy)non-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-9-(1-Ethoxyethoxy)non-3-ene: is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a non-3-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-(1-Ethoxyethoxy)non-3-ene typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkene precursor.
Addition of Ethoxyethoxy Group: The ethoxyethoxy group is introduced through a reaction with ethylene oxide in the presence of a catalyst.
Isomerization: The final step involves the isomerization to ensure the (Z)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (Z)-9-(1-Ethoxyethoxy)non-3-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-9-(1-Ethoxyethoxy)non-3-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and ethers. It serves as a model substrate for understanding the mechanisms of such reactions.
Medicine
Potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (Z)-9-(1-Ethoxyethoxy)non-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-9-(1-Ethoxyethoxy)non-3-ene: The (E)-isomer of the compound, differing in the configuration of the double bond.
9-(1-Methoxyethoxy)non-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.
9-(1-Ethoxyethoxy)dec-3-ene: Similar structure but with an additional carbon in the backbone.
Uniqueness
The (Z)-configuration of (Z)-9-(1-Ethoxyethoxy)non-3-ene imparts unique chemical properties, such as specific reactivity patterns and binding affinities, which are not observed in its (E)-isomer or other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Propiedades
Número CAS |
94087-85-1 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
(Z)-9-(1-ethoxyethoxy)non-3-ene |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12-15-13(3)14-5-2/h6-7,13H,4-5,8-12H2,1-3H3/b7-6- |
Clave InChI |
WXLNULLOJQRELU-SREVYHEPSA-N |
SMILES isomérico |
CC/C=C\CCCCCOC(C)OCC |
SMILES canónico |
CCC=CCCCCCOC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


